molecular formula C13H19FN2 B13630944 1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane

1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane

Cat. No.: B13630944
M. Wt: 222.30 g/mol
InChI Key: MEEFYJQNUKKRDC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 3-fluoro-4-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the 3-Fluoro-4-methylphenyl Group: This step involves the nucleophilic substitution reaction where a suitable precursor, such as 3-fluoro-4-methylphenyl halide, reacts with the diazepane ring.

    Methylation: The final step involves the methylation of the diazepane ring using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepanes or phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-methylphenyl)thiourea
  • 1-(3-Fluoro-4-methylphenyl)-1-(1-naphthyl)ethanol
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness

1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties. Its combination of a fluoro-substituted phenyl group and a methyl group on the diazepane ring differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C13H19FN2/c1-10-3-4-12(9-13(10)14)16-7-5-11(2)15-6-8-16/h3-4,9,11,15H,5-8H2,1-2H3

InChI Key

MEEFYJQNUKKRDC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=C(C=C2)C)F

Origin of Product

United States

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